Bicyclo[4.2.0]octan-5-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
bicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C8H12O/c9-8-3-1-2-6-4-5-7(6)8/h6-7H,1-5H2 |
InChI Key |
WSJNSKQKFMRZBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC2C(=O)C1 |
Origin of Product |
United States |
The Bicyclo 4.2.0 Octane Scaffold: a Core Structure in Synthesis and Nature
The bicyclo[4.2.0]octane framework, which consists of a cyclohexane (B81311) ring fused to a cyclobutane (B1203170) ring, is a key structural motif in a variety of contexts. Its importance stems from its utility as a rigid template and a reactive intermediate for constructing elaborate molecular architectures.
This scaffold is the core of several natural products, most notably the kingianin family of pentacyclic polyketides, which are isolated from the plant Endiandra kingiana. rsc.orgacgpubs.orgresearchgate.net These natural products have attracted significant interest due to their complex structures and their promising biological activities, including inhibiting anti-apoptotic proteins. acgpubs.org The synthesis of kingianins is a significant challenge for organic chemists, and strategies often focus on efficiently constructing the central bicyclo[4.2.0]octane ring system. rsc.orgacgpubs.org
Beyond natural products, the bicyclo[4.2.0]octane skeleton is a versatile intermediate in synthetic organic chemistry. The strain associated with the four-membered ring can be strategically released in ring-opening or rearrangement reactions to access other cyclic and acyclic systems. ontosight.aiacs.org Synthetic routes to the bicyclo[4.2.0]octane core often employ photochemical [2+2] cycloadditions or ketene (B1206846) cycloadditions. acgpubs.orgnii.ac.jpdntb.gov.ua For example, the diastereoselective [2+2] photocycloaddition of chiral cyclohexenone derivatives to ethylene (B1197577) provides a direct route to bicyclo[4.2.0]octanone derivatives. nii.ac.jpdntb.gov.ua Similarly, a [2+2] ketene cycloaddition reaction has been reported as a key step in a non-biomimetic strategy to access the bicyclo[4.2.0]octane system of the kingianins. acgpubs.org
Research Trajectories for Bicyclo 4.2.0 Octanone Derivatives
Cycloaddition Reactions in the Construction of Bicyclo[4.2.0]octane Frameworks
Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of cyclic and bicyclic systems. These reactions, which involve the formation of a cyclic molecule from two or more unsaturated molecules, are particularly well-suited for the construction of the bicyclo[4.2.0]octane skeleton.
Photochemical [2+2]-Cycloaddition Strategies
Photochemical [2+2] cycloadditions are a cornerstone in the synthesis of cyclobutane (B1203170) rings, the four-membered ring component of the bicyclo[4.2.0]octane system. These reactions typically proceed through the excitation of an alkene to its triplet state, which then undergoes a stepwise addition to another alkene.
The intermolecular [2+2] photocycloaddition of cyclic α,β-unsaturated enones, such as 2-cyclohexenone, with various olefins provides a direct route to bicyclo[4.2.0]octan-5-one derivatives. These reactions can be performed with moderate to good yields (42–82%) and high enantioselectivity (82%–96% ee) when employing a chiral oxazaborolidine-AlBr₃ Lewis acid complex as a catalyst. acs.org The reaction is believed to proceed through the formation of a 1,4-diradical intermediate. acs.org The success of the enantioselective process is highly dependent on the substitution pattern of the chiral Lewis acid complex. acs.org
A notable application of this methodology is the enantioselective synthesis of a bicyclo[4.2.0]octane derivative that serves as a key intermediate in the total synthesis of (–)-grandisol. acs.org The reaction between 2-cyclohexenone and an appropriate olefin, catalyzed by the chiral Lewis acid, establishes the initial stereocenter of the bicyclo[4.2.0]octane skeleton with high fidelity. acs.org
| Reactants | Catalyst/Conditions | Product | Yield | Enantiomeric Excess (ee) |
| 2-Cyclohexenone and various olefins | Chiral oxazaborolidine-AlBr₃ Lewis acid complex, hv | This compound derivatives | 42-82% | 82-96% |
Visible-light photocatalysis has emerged as a mild and powerful tool for promoting [2+2] cycloaddition reactions. This approach offers an alternative to high-energy UV irradiation and allows for the synthesis of complex molecular architectures under benign conditions. A notable application is the synthesis of polysubstituted 2-azabicyclo[4.2.0]octane compounds through the intermolecular [2+2] cycloaddition of 1,4-dihydropyridines and various olefins. researchgate.netgoogle.com
This method utilizes a photosensitizer catalyst and visible light to achieve high efficiency, regioselectivity, and stereoselectivity, with yields ranging from 56% to 99%. google.com The reaction is atom-economical and tolerates a wide range of functional groups on both the 1,4-dihydropyridine (B1200194) and the olefin substrates. researchgate.netgoogle.com Mechanistic studies suggest that the reaction proceeds via an energy transfer pathway. researchgate.net The development of these methods is significant for creating libraries of bioactive compounds, as the resulting 2-azabicyclo[4.2.0]octane derivatives show potential antitumor activity. google.com
| Reactants | Catalyst/Conditions | Product | Yield |
| 1,4-Dihydropyridines and various olefins | Photosensitizer catalyst, visible light | Polysubstituted 2-azabicyclo[4.2.0]octane compounds | 56-99% |
Thermal [2+2]-Cycloaddition Approaches (e.g., Intramolecular Cycloaddition of Allenes)
While thermally initiated [2+2] cycloadditions are formally forbidden by the Woodward-Hoffmann rules for concerted pathways, they can proceed through stepwise mechanisms involving diradical intermediates. A facile method for preparing bicyclo[4.2.0] nitrogen heterocycles involves a thermal intramolecular [2+2] cycloaddition of allene-ACPs (acyl carrier proteins). rsc.org DFT calculations suggest this intramolecular cycloaddition occurs in a concerted manner, where a strained small ring is essential for the reaction to proceed. rsc.org
In some cases, these reactions can be promoted by microwave irradiation. For instance, appropriately substituted allenynes can undergo thermal cycloaddition reactions to provide bicyclic compounds. nih.govacs.org The reaction conditions, such as the solvent and temperature, can influence the reaction's efficiency. nih.gov For example, certain allene (B1206475) systems were found to be reactive under microwave irradiation at 200°C in phenetole. nih.gov
| Reactant | Conditions | Product |
| Allene-ACPs | Thermal | Bicyclo[4.2.0] nitrogen heterocycles |
| Allenynes | Microwave irradiation, 200°C, phenetole | Bicyclo[4.2.0]octa-1,6-dienes and bicyclo[5.2.0]nona-1,7-dienes |
Diels-Alder Reactions in Bicyclo[4.2.0]octane Synthesis (e.g., Enantioselective Approaches)
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings and has been adapted for the synthesis of bicyclo[4.2.0]octane frameworks. researchgate.netrsc.orgrsc.org A key strategy involves the use of a highly reactive cyclobutenone as the dienophile. researchgate.netrsc.orgnih.gov
An enantioselective Diels-Alder reaction of 3-alkoxycarbonyl cyclobutenone with various dienes has been developed using a chiral oxazaborolidine-aluminum bromide catalyst. nih.gov This method provides access to enantioenriched bicyclo[4.2.0]octane derivatives, which are valuable precursors for the total synthesis of natural products like (–)-kingianin F. nih.govresearchgate.net The use of a chiral catalyst allows for high levels of enantiocontrol, with reported enantiomeric excesses up to 99%. researchgate.net
| Dienophile | Diene | Catalyst | Product |
| 3-(Methoxycarbonyl)cyclobutenone | Various dienes | Chiral oxazaborolidinium ion (COBI) | Enantioenriched bicyclo[4.2.0]octane derivatives |
Transition Metal-Catalyzed Annulation and Cyclization Routes
Transition metal-catalyzed reactions provide an alternative and powerful strategy for the construction of bicyclo[4.2.0]octane and related heterocyclic scaffolds. These methods often involve the activation of otherwise inert C-H bonds, leading to novel and efficient bond formations. Recent advancements in transition-metal catalysis have enabled the development of annulation and cyclization reactions that offer unique pathways to these bicyclic systems. snnu.edu.cnresearchgate.net
For instance, palladium-catalyzed formal (4+2) cycloadditions between alkyl amides and dienes have been developed. nih.gov While this specific example leads to six-membered rings, the underlying principles of C-H activation and annulation can be conceptually extended to the synthesis of other ring systems. The development of chiral transition-metal catalysts and ligands has been crucial for achieving enantioselectivity in these transformations, providing access to chiral poly(hetero)cyclic compounds. snnu.edu.cn Although direct application to this compound is an area of ongoing research, the versatility of transition metal catalysis holds significant promise for future synthetic innovations in this field.
Rhodium(I)-Catalyzed Head-to-Tail Homocoupling and Zipper Annulation
A notable strategy for constructing substituted bicyclo[4.2.0]octa-1,5,7-triene systems involves a one-pot reaction catalyzed by a Rhodium(I) complex. semanticscholar.org This process begins with the head-to-tail homocoupling of terminal aryl alkynes to form a gem-enyne intermediate. This is followed by a "zipper" annulation of the resulting enyne, which proceeds through several steps: oxidative coupling of two gem-enynes, a metal-promoted conrotatory electrocyclic reaction, and a final product-releasing step. semanticscholar.org
A key feature of this methodology is the use of a flexible N-heterocyclic carbene (NHC)-based pincer ligand on the rhodium catalyst. This ligand is capable of switching between meridional (mer) and facial (fac) coordination modes. The mer-coordination is maintained during the homocoupling phase, while the ability to adopt a fac-coordination mode is crucial for the subsequent annulation conjecture. semanticscholar.org This dynamic behavior allows the single catalyst to perform mechanistically distinct transformations in a tandem sequence. semanticscholar.org
Table 1: Rhodium(I)-Catalyzed Synthesis of Bicyclo[4.2.0]octa-1,5,7-trienes
| Starting Material | Catalyst | Process | Product | Key Feature |
| Terminal Aryl Alkynes | Rhodium(I) with NHC-based pincer ligand | Head-to-Tail Homocoupling & Zipper Annulation | Tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes | Flexible ligand shuttles between mer- and fac-coordination modes. semanticscholar.org |
Palladium(0)-Catalyzed Ionization/Cyclization Reactions
Palladium(0)-catalyzed reactions are powerful tools for constructing carbon-carbon bonds, and they have been applied to the synthesis of bicyclic and spirocyclic systems. diva-portal.org The general mechanism for a Pd(0)-catalyzed cross-coupling, such as the Mizoroki-Heck reaction, involves the oxidative addition of an organic halide to the Pd(0) center, followed by migratory insertion of an alkene into the newly formed palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. diva-portal.org
In the context of forming bicyclic scaffolds, intramolecular versions of these reactions are particularly valuable. For instance, the intramolecular Tsuji-Trost reaction, a Pd(0)-catalyzed allylic alkylation, was instrumental in the total synthesis of the marine natural product antheliolide A, which features a complex pentacyclic framework. researchgate.net This key step involved the formation of a challenging nine-membered ring from an allylic methoxy (B1213986) carbonyl derivative, demonstrating the utility of Pd(0) catalysis in constructing large rings within polycyclic systems that can be related to or serve as precursors for bicyclo[4.2.0]octane structures. researchgate.net
Oxidative and Reductive Transformation Pathways to Bicyclo[4.2.0]octanone Systems
The strained double bond in bicyclo[4.2.0]oct-7-ene makes it susceptible to various oxidative transformations. Ozonolysis is a classic method for the oxidative cleavage of carbon-carbon double bonds. researchgate.net The reaction of ozone with an alkene initially forms a primary ozonide (molozonide), which can rearrange to a more stable secondary ozonide. researchgate.net In the context of related systems, ozonolysis has been used to cleave double bonds to form carbonyl compounds. For example, the ozonolysis of cyclooctatetraene (B1213319) has been studied, which exists in equilibrium with its valence isomer, bicyclo[4.2.0]octa-2,4,7-triene. researchgate.net While not a direct conversion to bicyclo[4.2.0]octan-7-one, this illustrates the principle of using ozonolysis on this bicyclic scaffold. The thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene is a well-studied reaction, highlighting the reactivity of the fused cyclobutene (B1205218) ring. acs.org Direct catalytic ketonization of the double bond in bicyclo[4.2.0]oct-7-ene would provide a more direct route to the desired ketone.
The direct oxidation of the saturated bicyclo[4.2.0]octane skeleton to a ketone like bicyclo[4.2.0]octan-3-one can be achieved using strong oxidizing agents. smolecule.com Reagents such as chromic acid and potassium permanganate (B83412) are capable of oxidizing secondary C-H bonds to carbonyl groups. smolecule.comgoogle.com This approach is often preceded by the synthesis of the corresponding secondary alcohol, which is then oxidized. For example, the synthesis of bicyclo[4.2.0]octan-7-one can involve the conversion of a secondary alcohol using an oxidizing agent like pyridinium (B92312) chlorochromate or an aqueous solution of chromic acid and sulfuric acid (Jones reagent). google.com The choice of oxidant depends on the presence of other functional groups in the molecule.
Table 2: Common Oxidizing Agents for Bicyclo[4.2.0]octane Systems
| Substrate | Target Ketone | Reagent | Reference |
| Bicyclo[4.2.0]octane | Bicyclo[4.2.0]octan-3-one | Chromic Acid, Potassium Permanganate | smolecule.com |
| Bicyclo[4.2.0]octan-7-ol | Bicyclo[4.2.0]octan-7-one | Pyridinium Chlorochromate, Jones Reagent | google.com |
Grignard Reagent Applications in Bicyclo[4.2.0]octanone Synthesis (e.g., for Bicyclo[4.2.0]octan-3-one and related systems)
Grignard reagents are highly versatile nucleophiles used extensively in organic synthesis for forming carbon-carbon bonds. In the context of bicyclo[4.2.0]octanone synthesis, they can be employed in several ways. One common application is the reaction with a suitable carbonyl precursor to generate an alcohol, which can then be oxidized to the desired ketone. smolecule.com For example, the synthesis of 2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol was achieved by reacting adamantan-2-one with a Grignard reagent derived from 4-bromobenzocyclobutene. mdpi.comresearchgate.net This demonstrates the addition of a Grignard reagent to a ketone to form a tertiary alcohol containing the bicyclo[4.2.0]octane motif.
Another strategy involves the formation of the bicyclo[4.2.0]octane ring itself using a di-Grignard reagent. The reaction of the di-Grignard reagent prepared from cis-1,2-bis(chloromethyl)cyclohexane with a silver(I) salt, such as silver(I) triflate, results in an intramolecular coupling to form bicyclo[4.2.0]octane. psu.edu This saturated hydrocarbon can then be functionalized, for instance, by oxidation to introduce a ketone group as described previously. smolecule.com
Advanced Strategies for Natural Product Core Synthesis Featuring the Bicyclo[4.2.0]octane Moiety
The bicyclo[4.2.0]octane moiety is a key structural feature in several complex natural products, including welwitindolinone A and the kingianin family. caltech.eduresearchgate.net The synthesis of these molecules has driven the development of sophisticated chemical strategies.
A common and powerful method for constructing the bicyclo[4.2.0]octane core in these contexts is the [2+2] ketene (B1206846) cycloaddition. caltech.eduresearchgate.net In the total synthesis of (±)-welwitindolinone A isonitrile, the bicyclo[4.2.0]octane core was established via a regio- and diastereoselective [2+2] ketene cycloaddition. caltech.edunih.gov Similarly, a non-biomimetic approach to the kingianin ring system utilizes a [2+2] ketene cycloaddition as the key step to form the bicyclo[4.2.0]octane system. researchgate.netacgpubs.org Other advanced strategies include enantioselective Diels-Alder reactions of strained cyclobutenones to access the bicyclo[4.2.0]octane core with high stereocontrol. researchgate.net These methods highlight the importance of pericyclic reactions in the efficient assembly of this challenging structural motif as a cornerstone for the total synthesis of biologically active natural products. researchgate.netresearchgate.net
Stereochemical Aspects and Chiral Synthesis in Bicyclo 4.2.0 Octanone Chemistry
Diastereoselective and Enantioselective Synthesis Strategies
The construction of the bicyclo[4.2.0]octane core with defined stereochemistry is a key challenge. Strategies to achieve this often rely on pericyclic reactions, where orbital symmetry rules govern the stereochemical course of the reaction, or on catalyst-controlled processes that can favor the formation of one enantiomer over the other.
The [2+2] cycloaddition is a primary method for constructing the bicyclo[4.2.0]octane skeleton. The stereochemical outcome of these reactions is highly dependent on the reaction conditions and the nature of the substrates.
Thermal intramolecular [2+2] cycloadditions of allenenes provide a highly regio- and stereoselective route to bicyclo[4.2.0]oct-5-ene derivatives. nih.gov When allenenes with a three-atom tether are heated, the distal double bond of the allene (B1206475) moiety participates in the cycloaddition. nih.gov A key finding is that the geometry of the olefin in the starting material is completely transferred to the cycloadduct. nih.gov For instance, terminal allenes yield a single isomer of the bicyclic product, whereas internal allenes with axial chirality can produce a diastereomeric mixture. nih.gov These results are consistent with a stepwise mechanism proceeding through a biradical intermediate. nih.gov
Another powerful strategy involves a one-pot enantioselective isomerization followed by a stereoselective [2+2] cycloaddition of allenic ketones. nih.gov This process allows for the rapid construction of the bicyclo[4.2.0]octane core. nih.gov In this approach, a chiral thiourea (B124793) catalyst can be used to generate a chiral allene with controlled enantioselectivity through isomerization. nih.gov A subsequent Lewis acid-promoted cycloaddition with a tethered alkene, such as with Bi(OTf)₃, proceeds diastereoselectively to form the bicyclo[4.2.0]octane structure. nih.govnih.gov The stereochemistry at different positions of the final product is influenced by both the catalyst and the geometry of the alkene. nih.gov This method has been successfully applied in the synthesis of natural products like ent- chemrxiv.org-Ladderanol. nih.gov
A non-biomimetic approach utilizing a [2+2] ketene (B1206846) cycloaddition has also been developed to access the bicyclo[4.2.0]octane system, particularly for the synthesis of kingianins. acgpubs.org The reaction between a ketene, generated in situ, and a cyclic diene like 1,3-cyclohexadiene (B119728) can yield the bicyclic cyclobutanone. acgpubs.org In one reported case, the cycloadduct was formed as a single diastereoisomer, with the substituent adopting an endo relative configuration. acgpubs.org
Table 1: Solvent Effect on [2+2] Ketene Cycloaddition Yield
Nature often provides inspiration for complex molecule synthesis. The emeriones, a family of fungal metabolites, feature a highly oxidized bicyclo[4.2.0]octadiene core. nih.govnih.govresearchgate.net Their biosynthesis is thought to proceed from a polyketide precursor that undergoes an 8π/6π electrocyclization cascade to form the central bicyclic scaffold. nih.gov
Inspired by this hypothesis, asymmetric total syntheses of emeriones A, B, and C have been achieved. nih.govnih.gov These syntheses hinge on a crucial 8π/6π electrocyclization cascade of a stereodefined (E,E,Z,Z,E)-pentaene precursor. chemrxiv.org This cascade reaction constructs two key bicyclo[4.2.0]octadiene diastereomers, which are then subjected to late-stage, stereoselective oxidations to yield the final natural products. nih.govnih.gov The stereochemical outcome of the electrocyclization is critical, and Density Functional Theory (DFT) calculations have indicated that two methyl groups on the resulting cyclobutene (B1205218) ring play a crucial role in governing the torquoselectivity of the cascade. chemrxiv.orgresearchgate.net This bio-inspired approach not only led to the successful synthesis of the emeriones but also enabled the structural revision of emerione C. chemrxiv.orgnih.gov
Conformational Analysis and Isomerism of Bicyclo[4.2.0]octane Derivatives
The fusion of a four-membered ring to a six-membered ring introduces significant ring strain and limits the conformational flexibility of the bicyclo[4.2.0]octane system. This has profound implications for the relative stabilities of its isomers and the stereochemical course of its reactions.
The bicyclo[4.2.0]octane system can exist as two diastereomers: a cis-fused isomer and a trans-fused isomer. The cis isomer is generally the more thermodynamically stable of the two. arkat-usa.org The trans-fused isomer is estimated to be more strained than its cis-fused counterpart by approximately 25 kJ/mol (about 6 kcal/mol). arkat-usa.org This increased strain in the trans isomer is a consequence of the greater distortion required to fuse the two rings in a trans fashion.
This difference in stability is evident in their chemical behavior. For example, trans-fused bicyclo[4.2.0]octan-2-ones readily epimerize to the more stable cis-fused diastereomer upon treatment with acid or base. arkat-usa.org Computational studies support these experimental observations. Calculations of the enthalpies of formation for various cyclooctene (B146475) isomers have shown that cis-bicyclo[4.2.0]octane is significantly more stable than trans-bicyclo[4.2.0]octane. atlantis-press.com
Table 2: Calculated Relative Stabilities of Bicyclo[4.2.0]octane Isomers
Note: Enthalpies of formation are relative to other C₈H₁₄ isomers in the study. atlantis-press.com
The six-membered ring in the bicyclo[4.2.0]octane system typically adopts a distorted chair conformation. smolecule.com The fusion to the strained four-membered ring prevents it from achieving an ideal chair geometry. smolecule.com The cyclobutane (B1203170) ring itself is slightly puckered to alleviate some of its inherent strain. smolecule.com
Computational chemistry provides a powerful tool for investigating the structures and energies of different isomers of bicyclo[4.2.0]octane. atlantis-press.com Using methods like Density Functional Theory (DFT), researchers can calculate optimized geometries and enthalpies of formation for various configurational and conformational isomers. atlantis-press.comresearchgate.net
These computational studies confirm that for fused bicyclic rings like bicyclo[4.2.0]octane, the cis-configurational isomers are generally more stable than their trans counterparts. researchgate.net The calculations provide detailed geometric parameters, including bond lengths, bond angles, and dihedral angles, which help to rationalize the observed stabilities. atlantis-press.comresearchgate.net The strain arising from the specific spatial arrangement of atoms in the ring system has a tremendous influence on the stability of the isomers. researchgate.net For example, the bond angles within the four-membered ring deviate significantly from the ideal tetrahedral angle of 109.5°, leading to considerable angle strain. smolecule.com
Stereochemical Outcomes of Functionalization Reactions (e.g., Wittig Olefinations)
The stereochemical integrity of the bicyclo[4.2.0]octanone core often directs the stereochemical outcome of subsequent functionalization reactions. The Wittig olefination, a reaction that converts a ketone to an alkene, is a case in point. The stereochemistry of the resulting exocyclic double bond can be influenced by substituents already present on the bicyclic framework.
Studies on the Wittig olefination of substituted bicyclo[4.2.0]octan-7-ones have revealed interesting stereochemical consequences. scispace.com For example, the olefination of both 8-endo- and 8-exo-methyl substituted ketones resulted in the formation of only the 8-endo-methylated olefin. scispace.com This suggests that the reaction proceeds through an intermediate that allows for epimerization at the 8-position, leading to the thermodynamically favored product. However, the introduction of a substituent at the 6-position, such as a methoxy (B1213986) or methyl group, was found to favor the formation of the 8-exo configured product. scispace.com This demonstrates that remote substituents can exert significant stereocontrol over reactions occurring at the ketone.
The stereoselectivity of the Wittig reaction itself depends on the nature of the phosphonium (B103445) ylide. wikipedia.org Unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides generally yield (E)-alkenes with high selectivity. wikipedia.org In the context of a rigid bicyclic ketone, the steric environment around the carbonyl group, dictated by the ring's conformation and existing substituents, will play a crucial role in determining the approach of the ylide and, consequently, the stereochemistry of the final alkene product.
Chemical Resolution Methodologies for Racemic Bicyclo[4.2.0]oct-2-en-7-one
The separation of enantiomers from a racemic mixture, known as resolution, is a critical process for accessing enantiopure compounds for various applications. For racemic bicyclo[4.2.0]oct-2-en-7-one, a chiral bicyclic ketone, enzymatic methods have been a primary area of investigation for achieving this separation. smolecule.comyoutube.com Chemical resolution of racemic ketones can be approached through several strategies, including the formation of diastereomeric derivatives, kinetic resolution, and dynamic kinetic resolution.
Enzymatic kinetic resolution is a particularly powerful technique that leverages the stereospecificity of enzymes to selectively react with one enantiomer in a racemic pair at a much faster rate than the other. youtube.com This difference in reaction rates allows for the separation of the unreacted, enantiomerically enriched substrate from the product.
For bicyclo[4.2.0]oct-2-en-7-one, two principal enzymatic strategies have been explored:
Direct Enzymatic Resolution of the Ketone: This approach involves the direct transformation of one ketone enantiomer, for instance, through an asymmetric Baeyer-Villiger oxidation using a Sharpless catalyst system, which can convert cyclic ketones into enantiomerically enriched lactones. taltech.ee
Resolution of a Precursor Alcohol: A more commonly cited method involves the resolution of the corresponding secondary alcohol, bicyclo[4.2.0]oct-2-en-7-ol. rsc.orggrafiati.com In this multi-step process, the racemic ketone is first reduced to the racemic alcohol. The alcohol enantiomers are then resolved, typically through enzyme-catalyzed acylation. Once the desired alcohol enantiomer is isolated in high purity, it is oxidized back to the enantiopure ketone.
Research into the enzymatic resolution of the precursor alcohol has identified specific enzymes and conditions that yield products with high enantiomeric excess (ee).
| Method | Substrate | Key Reagent/Enzyme | Outcome | Reference |
|---|---|---|---|---|
| Enzymatic Kinetic Resolution | (±)-Bicyclo[4.2.0]oct-2-en-7-ol | Lipase | Separation of alcohol enantiomers via stereoselective acylation. Subsequent oxidation yields enantiopure ketone. | rsc.orggrafiati.com |
| Asymmetric Oxidation | (±)-Bicyclo[4.2.0]oct-2-en-7-one | Sharpless Catalyst | Potential for direct conversion to an enantiomerically enriched lactone via Baeyer-Villiger oxidation. | taltech.ee |
| Kinetic Resolution via Reduction | Racemic Bicyclic Ketones | Chiral Reducing Agents (e.g., K-Glucoride) | Yields optically active ketones and the corresponding diastereomeric alcohols. | koreascience.kr |
Atropoisomerism in Bicyclo[4.2.0]octane-Derived Oligomers
Atropoisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual conformational isomers, known as atropisomers. While commonly associated with substituted biaryl compounds, this phenomenon can also occur in other molecular systems, including oligomeric and polymeric chains where bulky substituents or rigid monomeric units restrict free rotation.
The potential for atropisoisomerism in oligomers derived from bicyclo[4.2.0]octane monomers is an intriguing stereochemical consideration. The rigid, non-planar structure of the bicyclo[4.2.0]octane unit, when incorporated into a polymer backbone, could create a sterically congested environment. The rotation around the single bonds connecting these bicyclic units could be significantly hindered, potentially leading to stable, non-interconverting rotational isomers.
While specific, isolated examples of atropisomers in simple bicyclo[4.2.0]octane oligomers are not extensively documented in the literature, the characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones suggests the existence of stable, distinct stereoisomers arising from the fixed geometry of the bicyclic core. sci-hub.se In a polymeric context, the cumulative steric hindrance from adjacent bicyclic units would be expected to increase the barrier to bond rotation, making the existence of atropisomers plausible. The stability and properties of such atropisomers would be highly dependent on the specific substitution pattern on the bicyclic rings and the nature of the linkages between them.
Stereoregularity in Polymerization Processes Involving Bicyclo[4.2.0]octane Monomers
Stereoregularity refers to the spatial arrangement of atoms or groups of atoms in the repeating units of a polymer chain. It is a critical factor that influences the polymer's physical, chemical, and mechanical properties. In polymerization processes involving bicyclo[4.2.0]octane monomers, particularly through Ring-Opening Metathesis Polymerization (ROMP), controlling the stereochemistry of monomer incorporation is a key objective. nih.gov
The substitution pattern on the bicyclo[4.2.0]octene monomer plays a crucial role in determining the regio- and stereochemical outcome of the polymerization. acs.org Researchers have demonstrated that different functional groups attached to the cyclobutene portion of the monomer can lead to polymers with varying degrees of stereoregularity.
Alternating Ring-Opening Metathesis Polymerization (AROMP) of bicyclo[4.2.0]octene derivatives with other cycloalkenes, such as cyclohexene, has been a successful strategy for creating precisely structured copolymers. nih.govnih.gov In these systems, the stereochemical control is often dictated by the nature of the substituent on the bicyclo[4.2.0]octene monomer.
| Bicyclo[4.2.0]octene Monomer | Polymerization Method | Comonomer | Polymer Stereoregularity | Reference |
|---|---|---|---|---|
| Methyl bicyclo[4.2.0]oct-7-ene-7-carboxylate | AROMP | Cyclohexene | Completely linear and alternating copolymer. Substitution provides regiochemical and stereochemical control. | acs.orgnih.gov |
| Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide | AROMP | Cyclohexene | Leads to very long alternating polymers with excellent dispersities. | nih.gov |
| Bicyclo[4.2.0]oct-(8)-ene-8-carboxaldehyde | AROMP | Cyclohexene | Forms a regioregular polymer. | acs.orgnih.gov |
| Bicyclo[4.2.0]oct-(8)-ene-8-carboxynitrile | AROMP | Cyclohexene | Addition is stereoirregular and slow. | acs.orgnih.gov |
The cis-fused configuration of the cyclohexane (B81311) and cyclobutane rings in the monomer is a fundamental aspect of its structure that influences the resulting polymer architecture. researchgate.net The ability to tune the stereoregularity of polymers derived from bicyclo[4.2.0]octane monomers by modifying the monomer's functional groups opens avenues for creating materials with tailored properties for specific applications.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a fundamental tool for the structural elucidation of bicyclo[4.2.0]octane systems, offering detailed information about the atomic framework and the spatial orientation of atoms.
High-Field ¹H and ¹³C NMR Analysis of Complex Bicyclo[4.2.0]octane Systems
High-field ¹H and ¹³C NMR are crucial for defining the constitution of bicyclo[4.2.0]octane derivatives. In the ¹H NMR spectrum, protons on the carbons adjacent to the carbonyl group (α-protons) are typically shifted downfield. The bridgehead protons also show characteristic chemical shifts and coupling constants that are vital for confirming the bicyclic structure.
The ¹³C NMR spectrum provides complementary data, with the carbonyl carbon signal appearing significantly downfield. For instance, in a study of a bicyclo[4.2.0]octane derivative, the carbonyl carbon signal was observed at δ 211.5 ppm. arkat-usa.org In another related adamantane (B196018) derivative containing a bicyclo[4.2.0]octa-1,3,5-triene moiety, the carbon attached to the hydroxyl group was found at 76.0 ppm. mdpi.com The remaining aliphatic carbons of the bicyclo[4.2.0]octane skeleton typically resonate in the upfield region of the spectrum. arkat-usa.orgmdpi.com
Table 1: Representative NMR Data for Bicyclo[4.2.0]octane Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Remarks |
|---|---|---|
| ¹H | 1.5 - 3.5 | Multiplets for ring protons, with α-protons shifted downfield. |
| ¹³C | ~210 | Signal for the carbonyl carbon (C=O). arkat-usa.org |
Two-Dimensional NMR Techniques for Configuration and Conformation Elucidation (e.g., NOESY)
Two-dimensional (2D) NMR experiments are essential for the unambiguous determination of the relative stereochemistry and preferred conformation of bicyclo[4.2.0]octane systems. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly effective in establishing the spatial proximity of protons. The observation of NOE correlations between the bridgehead protons is a key indicator of a cis-fused ring system. researchgate.netnih.gov This technique has been successfully used to determine the stereochemistry of substituents on the bicyclo[4.2.0]octane core in natural products. acs.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Characterization
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of bicyclo[4.2.0]octan-5-one and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly precise mass measurements, which allows for the unambiguous determination of the molecular formula. mdpi.comacgpubs.orgresearchgate.net The fragmentation patterns observed in the mass spectra can also offer valuable structural clues, such as the characteristic loss of small molecules like carbon monoxide.
X-ray Diffraction (XRD) Analysis for Solid-State Structure and Absolute Configuration
For crystalline derivatives of this compound, single-crystal X-ray diffraction (XRD) offers the most definitive structural information. mdpi.comnih.govrsc.org This powerful technique allows for the precise measurement of bond lengths, bond angles, and torsional angles in the solid state. For chiral compounds, XRD analysis of a single crystal can be used to determine the absolute configuration of the molecule, providing an unambiguous three-dimensional structure. mdpi.comnih.gov This method has been successfully applied to various substituted bicyclo[4.2.0]octane systems. rsc.org
Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules in solution. The Cotton effect, which arises from the electronic transitions of a chromophore in a chiral environment, is the key feature of a CD spectrum. For this compound, the n→π* transition of the carbonyl group gives rise to a Cotton effect, and its sign can be correlated with the absolute configuration using empirical rules like the octant rule. The comparison of experimental ECD spectra with those calculated using quantum mechanical methods provides a reliable approach for assigning the absolute stereochemistry. nih.gov
Computational Chemistry and Theoretical Studies of Bicyclo 4.2.0 Octanone Systems
Density Functional Theory (DFT) Applications in Reaction Mechanism and Selectivity
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure and reactivity of organic molecules. Its balance between accuracy and computational cost makes it particularly suitable for studying complex reaction mechanisms in systems like bicyclo[4.2.0]octanones.
Geometry Optimization and Transition State Analysis
A fundamental application of DFT is the optimization of molecular geometries to find their most stable conformations (local minima on the potential energy surface) and the transition states (saddle points) that connect reactants and products. For instance, in the study of the Baeyer-Villiger reaction of bicyclo[4.2.0]octan-7-one with hydrogen peroxide, DFT calculations using the B3LYP functional with the 6-31G* basis set have been employed to locate and characterize the geometries of the reactants, transition states, and products. researchgate.net
Transition state analysis is crucial for understanding the feasibility and pathway of a reaction. The identification of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state. For the Baeyer-Villiger reaction of bicyclo[4.2.0]octan-7-one, the geometries of the transition states (TSs) have been meticulously characterized. For example, the lengths of the forming O-H and O-C bonds in the transition states provide evidence for an asynchronous bond formation process. researchgate.net
Table 1: Selected Geometric Parameters of Transition States in the Baeyer-Villiger Reaction of Bicyclo[4.2.0]octan-7-one
| Transition State | Forming Bond | Bond Length (Å) |
|---|---|---|
| TS-1 | O-H | 2.480 |
| O-C | 1.887 | |
| TS-2 | O-H | 2.481 |
Data derived from a DFT study on bicyclo[4.2.0]octan-7-one. researchgate.net
Thermodynamic and Kinetic Parameter Analysis (e.g., Gibbs Free Energies, Activation Barriers)
In the Baeyer-Villiger oxidation of bicyclo[4.2.0]octan-7-one, the analysis of Gibbs free energy profiles for different regioisomeric pathways has shown which products are kinetically and thermodynamically favored. researchgate.net The lower the activation barrier, the faster the reaction is predicted to proceed.
Table 2: Calculated Gibbs Free Energy Profile for the Baeyer-Villiger Reaction of Bicyclo[4.2.0]octan-7-one
| Pathway | Product | Activation Barrier (ΔG‡, kcal/mol) | Reaction Free Energy (ΔG, kcal/mol) |
|---|---|---|---|
| Pathway 1 | P1 (Lactone) | Kinetically favored | Thermodynamically favored |
Data conceptualized from findings on the regioselectivity of the Baeyer-Villiger reaction of bicyclo[4.2.0]octan-7-one. researchgate.net
Regioselectivity Prediction and Understanding (e.g., Baeyer-Villiger Oxidation)
One of the significant successes of DFT in organic chemistry is its ability to predict and rationalize the regioselectivity of reactions. The Baeyer-Villiger oxidation of unsymmetrical ketones, such as bicyclo[4.2.0]octanones, can lead to different regioisomeric lactones depending on which alkyl group migrates.
DFT studies on bicyclo[4.2.0]octan-7-one have successfully explained the experimentally observed regioselectivity. researchgate.net By comparing the activation energies for the different migratory pathways, it was determined that the formation of one regioisomer is kinetically preferred. This preference is often rationalized by the migratory aptitude of the adjacent carbon atoms, where the group better able to stabilize a positive charge is more likely to migrate. Computational analysis of the electrostatic potential can also be used to interpret and predict regioselectivity. researchgate.net
Analysis of Molecular Geometry and Electronic Properties
DFT is also employed to analyze the ground-state molecular geometry and electronic properties of bicyclo[4.2.0]octanone systems. The unique fused ring structure of these molecules results in significant ring strain, which influences their geometry and reactivity. Molecular mechanics analysis of rel-(1S,6R)-bicyclo[4.2.0]octan-2-one indicates that the four-membered ring contributes the most to the total strain energy. smolecule.com The carbonyl group introduces further conformational constraints due to its planar geometry. smolecule.com
Computational studies can provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in bicyclic ketones, the carbonyl carbon typically adopts an sp² hybridization, leading to a trigonal planar geometry with bond angles around 120°. smolecule.com
Ab Initio Quantum Mechanical Methods (e.g., Hartree-Fock, MP2) for Structural Analysis
Ab initio quantum mechanical methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a pathway to study molecular systems from first principles, without empirical parameters. These methods have been applied to investigate the structures and stabilities of various isomers within the cyclooctene (B146475) system, which includes bicyclo[4.2.0]octane derivatives. researchgate.net
Geometry optimizations using HF and MP2 methods with basis sets like 6-31G* and 6-311G* can be used to locate the local minima on the potential energy surface for different isomers. researchgate.net A comparative study of fifteen cyclooctene isomers, including cis-bicyclo[4.2.0]octane, demonstrated the utility of these methods in distinguishing between configurational and conformational isomers and assessing their relative stabilities based on their calculated enthalpies of formation. researchgate.netatlantis-press.com
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool used to study the electronic structure of molecules in terms of localized bonds, lone pairs, and antibonding orbitals. This method provides a chemically intuitive picture of bonding and allows for the quantitative analysis of hyperconjugative interactions, which are key to understanding molecular stability and reactivity.
NBO analysis can elucidate donor-acceptor interactions within a molecule (intramolecular) and between molecules (intermolecular). These interactions involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions can be estimated using second-order perturbation theory.
For bicyclo[4.2.0]octanone systems, NBO analysis can reveal important stereoelectronic effects. For example, in nitrogen-containing analogs like 8-methyl-3,8-diazabicyclo[4.2.0]octane, the alignment of nitrogen lone pairs with respect to adjacent carbonyl groups can be analyzed to understand regioselectivity during reactions. smolecule.com The anti-periplanar alignment of a lone pair (donor) with an antibonding orbital of a neighboring bond (acceptor) leads to a stabilizing hyperconjugative interaction.
Computational Assessment of Isomer Stability and Configurational Influence
Studies on related bicyclic ketones have shown that cis-fused isomers are generally thermodynamically more stable than their trans-fused counterparts. researchgate.net This preference is attributed to the reduced ring strain in the cis configuration compared to the more distorted geometry of the trans isomer. This general principle is supported by computational analyses of the parent hydrocarbon, bicyclo[4.2.0]octane. Ab initio calculations, including methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory of the second order (MP2), have been used to compare the energies of these isomers. researchgate.net
A computational study on various cyclooctene isomers calculated the relative energies of cis-bicyclo[4.2.0]octane and trans-bicyclo[4.2.0]octane using different levels of theory. researchgate.netatlantis-press.com The results consistently show the cis isomer to be lower in energy. For instance, calculations at the MP2/6-31G* level of theory found the cis isomer to be 5.90 kcal/mol more stable than the trans isomer. researchgate.net This significant energy difference underscores the profound influence of the ring fusion configuration on the stability of the bicyclo[4.2.0] framework, a factor that is also critical in derivatives such as Bicyclo[4.2.0]octan-5-one. The presence and position of the ketone group can further modulate these energy differences, but the inherent strain of the trans-fused system remains a dominant factor. researchgate.net
Table 1: Calculated Relative Stabilities of Bicyclo[4.2.0]octane Isomers
Prediction of Thermal Racemization and Torquoselectivity in Pericyclic Reactions
Theoretical studies are essential for predicting the outcomes of pericyclic reactions in bicyclo[4.2.0]octanone systems, particularly the electrocyclic ring-opening of the cyclobutane (B1203170) moiety. Such reactions are fundamental to understanding processes like thermal racemization. The thermal chemistry of bicyclo[4.2.0]octene derivatives often involves the cleavage of a C-C bond in the four-membered ring, proceeding through a diradical intermediate. nih.govresearchgate.net The formation of this intermediate can allow for conformational changes that lead to stereomutation or racemization. nih.gov
A key concept in these electrocyclic reactions is torquoselectivity, which describes the preference for inward or outward rotation of substituents at the breaking bond during conrotatory or disrotatory processes. doi.org Computational methods, especially density functional theory (DFT), have been employed to predict the torquoselectivity in related bicyclo[4.2.0]octadiene systems. escholarship.orgchemrxiv.org These studies calculate the activation barriers for the competing inward and outward rotational pathways.
For example, a DFT study on the conrotatory ring opening of 7-substituted-bicyclo[4.2.0]octan-1,5-dienes revealed that the torquoselectivity is governed by a delicate balance of orbital interactions and steric effects. chemrxiv.org The direction of rotation can be strongly influenced by the electronic nature of the substituent. For a 7-formyl substituted system, a strong inward opening tendency is predicted, driven by favorable σC7-C8→π*C=O orbital interactions. chemrxiv.orgchemrxiv.org However, this electronic preference can be counteracted or even reversed by the stereochemical arrangement of other parts of the molecule. chemrxiv.org By calculating and comparing the Gibbs free energies of activation (ΔG‡) for both pathways, a quantitative prediction of the reaction's stereochemical outcome can be made. chemrxiv.org
Table 2: Calculated Activation Barriers for Inward vs. Outward Ring Opening of a Model Bicyclo[4.2.0]octadiene System
Electrostatic Potential Mapping for Reactivity Prediction
Electrostatic potential (ESP) mapping is a computational tool that illustrates the charge distribution on a molecule's surface, providing a powerful method for predicting its reactivity. youtube.com ESP maps color-code the surface based on the local electrostatic potential: electron-rich regions, which are susceptible to electrophilic attack, are typically colored red (negative potential), while electron-poor regions, prone to nucleophilic attack, are colored blue (positive potential). youtube.comyoutube.com Green and yellow areas represent regions of neutral or intermediate potential. youtube.com
For bicyclo[4.2.0]octanone systems, ESP maps can identify reactive sites and help rationalize the regioselectivity of chemical reactions. A DFT study on the Baeyer-Villiger reaction of the closely related bicyclo[4.2.0]octan-7-one with hydrogen peroxide utilized ESP analysis to understand the reaction's regioselectivity. researchgate.net The ESP map of the ketone reactant clearly identifies the carbonyl carbon as a significant site of positive potential, marking it as the primary center for nucleophilic attack by the peroxide.
Furthermore, the analysis of ESP maps for the transition states of competing reaction pathways can explain why one product is favored. researchgate.net By visualizing the charge distribution during bond formation and migration, researchers can gain insights into the electronic factors that stabilize one transition state over another. This predictive capability is crucial for understanding and controlling the outcomes of reactions involving the bicyclo[4.2.0]octanone skeleton, guiding synthetic strategies toward the desired products. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| cis-Bicyclo[4.2.0]octane |
| trans-Bicyclo[4.2.0]octane |
| Bicyclo[3.2.1]octane |
| 7-formyl-bicyclo[4.2.0]octan-1,5-diene |
| anti-7-carbomethoxy-3,4-cyclopropano-bicyclo[4.2.0]octan-1,5-diene |
| Bicyclo[4.2.0]octan-7-one |
Applications in Advanced Organic Synthesis and Materials Chemistry of Bicyclo 4.2.0 Octane Derivatives
Role as Versatile Building Blocks in Complex Molecule Synthesis
The bicyclo[4.2.0]octane skeleton is a key structural motif present in numerous biologically active natural products. Synthetic chemists have devised elegant strategies that leverage this framework as a versatile intermediate for assembling intricate molecular architectures.
Total Synthesis of Diverse Natural Products (e.g., Kingianins, Endiandric Acids, Emeriones)
The utility of bicyclo[4.2.0]octane derivatives is prominently showcased in the total synthesis of several families of complex natural products.
Kingianins: This family of pentacyclic natural products, isolated from the bark of Endiandra kingiana, features a dimeric structure derived from bicyclo[4.2.0]octadiene precursors. acs.orgrsc.org Synthetic strategies have been developed that utilize a [2+2] ketene (B1206846) cycloaddition to form the core bicyclo[4.2.0]octane ring system, which serves as a key precursor to the kingianins. acs.orggoogle.com Another successful approach involves a Diels-Alder reaction with a reactive cyclobutenone to construct the bicyclo[4.2.0]octane scaffold, which is a pivotal step in the total synthesis of Kingianin F. researchgate.net A biomimetic approach has also been employed, featuring a radical-cation-catalyzed formal Diels-Alder dimerization of functionalized bicyclo[4.2.0]octadiene precursors to achieve the total synthesis of Kingianins A, D, and F. rsc.org Some syntheses forge the functionalized bicyclo[4.2.0]octadiene in just two steps from cyclooctatetraene (B1213319). acs.org
Endiandric Acids: These classic targets in natural product synthesis are characterized by the intermediacy of a bicyclo[4.2.0]octadiene. nih.gov Their biosynthesis is proposed to involve a spectacular cascade of pericyclic reactions, including an 8π/6π-electrocyclization, which has inspired numerous synthetic efforts. nih.govatlantis-press.commdpi.com Synthetic routes have been developed that intercept this cascade. For instance, an enantioselective isomerization followed by a stereoselective [2+2] cycloaddition has been used to access bicyclo[4.2.0]octane scaffolds as key intermediates toward the endiandric acids. More recent strategies have utilized cyclooctatetraene to rapidly construct an advanced bicyclo[4.2.0]octadiene aldehyde intermediate, establishing a short and efficient path to these natural products. nih.govatlantis-press.com
Emeriones: Isolated from the fungus Emericella nidulans, the emeriones are highly methylated polyketides that display oxidized bicyclo[4.2.0]octadiene cores. Asymmetric bioinspired total syntheses of Emeriones A, B, and C have been achieved, which pivot on the stereoselective oxidation of two bicyclo[4.2.0]octadiene diastereomers. The central bicyclic scaffold in these syntheses is prepared via an 8π/6π electrocyclization cascade of a stereodefined pentaene, demonstrating a sophisticated application of pericyclic reactions to forge the core structure.
Table 1: Bicyclo[4.2.0]octane Derivatives in Natural Product Synthesis
| Natural Product Family | Key Synthetic Strategy | Bicyclo[4.2.0]octane Intermediate | Reference(s) |
| Kingianins | [2+2] Ketene Cycloaddition / Diels-Alder | Bicyclo[4.2.0]octane/octadiene | acs.org, researchgate.net, google.com |
| Endiandric Acids | 8π/6π Electrocyclization Cascade | Bicyclo[4.2.0]octadiene | , atlantis-press.com, nih.gov |
| Emeriones | 8π/6π Electrocyclization Cascade | Bicyclo[4.2.0]octadiene | ,, |
Construction of Polyquinane Sesquiterpene Frameworks
While bicyclo[4.2.0]octane derivatives are established precursors for the natural products listed above, detailed research findings explicitly documenting their role in the construction of polyquinane sesquiterpene frameworks are not extensively covered in the reviewed literature. The synthesis of polyquinanes typically involves other bicyclic precursors, such as bicyclo[3.3.0]octane systems.
Development of Novel Materials with Enhanced Properties
The unique structural and chemical characteristics of bicyclo[4.2.0]octane derivatives make them attractive monomers and components for the synthesis of advanced polymers and composite materials.
Functionalized Bicyclo[4.2.0]octane Derivatives for Improved Thermal Stability and Dielectric Characteristics
Derivatives of benzocyclobutene (BCB), a bicyclo[4.2.0]octa-1,3,5-triene structure, are particularly valuable in materials science. The BCB ring undergoes thermally induced electrocyclic ring-opening to form a highly reactive ortho-xylylene (or o-quinodimethane) intermediate. This intermediate can then undergo polymerization or [4+2] cycloaddition reactions, leading to highly cross-linked polymers.
These BCB-based cross-linked polymers are known for their high glass transition temperatures and excellent thermal stability. Research has focused on synthesizing novel monomers incorporating both benzocyclobutyl and adamantyl moieties to develop materials with good thermal stability and desirable dielectric properties. Similarly, silane (B1218182) and siloxane monomers functionalized with multiple benzocyclobutene units have been developed. These monomers lead to more densely cross-linked networks, which exhibit high thermal stability, a low coefficient of thermal expansion, and low-dielectric-constant (low-k) properties, making them promising for applications in the electronics industry.
Table 2: Properties of BCB-Containing Materials
| Monomer Type | Resulting Polymer Property | Potential Application | Reference(s) |
| Adamantyl-functionalized BCB | High Thermal Stability, Good Dielectric Properties | Advanced Insulators, Electronics | |
| Di(BCB)dimethylsilane | High Thermal Stability, Low-k Dielectric | Polymer Coatings, Microelectronics | |
| Styryl-silane functionalized BCB | Thermosetting, Photosetting | Polymerizable Composites |
Synthesis of Monomers for Alternating Copolymers via Ring-Opening Metathesis Polymerization
The inherent strain of the cyclobutene (B1205218) ring fused within the bicyclo[4.2.0]octane system provides a strong thermodynamic driving force for ring-opening reactions. This feature has been harnessed in Ring-Opening Metathesis Polymerization (ROMP). Specifically, strained bicyclo[4.2.0]octene derivatives have been utilized as monomers in alternating ROMP (AROMP) with a comonomer like cyclohexene.
The polymerization of monomers such as methyl bicyclo[4.2.0]oct-7-ene-7-carboxylate with cyclohexene, in the presence of a fast-initiating Grubbs catalyst, leads to the formation of completely linear and perfectly alternating copolymers. This method provides access to polymers with novel backbones and low dispersity. Researchers have developed general methods to prepare a variety of bicyclo[4.2.0]oct-1(8)-ene-8-carboxy derivatives (including carboxamides, carboxynitriles, and carboxaldehydes) that serve as effective substrates for AROMP, expanding the scope of this polymerization technique. This approach allows for the precise placement of functionality along a polymer chain, creating materials with tailored properties.
Components in Photo- and Thermopolymerizable Composites
The reactivity of the benzocyclobutene (BCB) moiety, a derivative of bicyclo[4.2.0]octane, extends to photopolymerization. The thermally generated o-xylylene (B1219910) intermediate can react with active alkenes in a [4+2] cycloaddition. Furthermore, photocurable composites can be formulated using BCB derivatives in conjunction with photoactive bisazide compounds. Under UV irradiation, these bisazides can participate in reactions to form cross-linked networks. The synthesis of novel monomers containing both a benzocyclobuten-3-yl group and a vinylbenzene (styryl) moiety has been reported, with their potential application in creating photo- and thermopolymerizable composites being a key point of interest.
Chemical Probe Development and Structure-Reactivity Relationship Studies
The bicyclo[4.2.0]octane framework, the core of Bicyclo[4.2.0]octan-5-one, serves as a valuable scaffold for investigating the interplay between molecular structure and chemical reactivity. While specific research into this compound as a chemical probe is not extensively documented, studies on its isomers and the parent ring system provide significant insights into the structure-reactivity relationships that govern this class of compounds. These investigations are crucial for designing molecules with specific functions, including their potential development as chemical probes to explore biological processes or reaction mechanisms.
Research has focused on how stereochemistry, substitution, and external stimuli like light or mechanical force influence the chemical behavior of the bicyclo[4.2.0]octane skeleton. These studies are fundamental to understanding how the rigid, strained four-membered ring fused to a six-membered ring dictates reaction pathways and outcomes.
Photochemical Reactivity Studies
Photochemistry offers a powerful tool to probe the reactivity of strained ring systems. Studies on substituted bicyclo[4.2.0]octanone isomers have revealed a strong dependence of photochemical reaction pathways on the stereochemistry of the ring fusion. For instance, the photochemical behavior of stereoisomeric 7,7,8,8-tetramethylbicyclo[4.2.0]octan-2-ones demonstrates distinct reactivity based on whether the ring system is cis-fused or trans-fused. rsc.org
Irradiation of the trans-fused isomer leads to the formation of an unsaturated aldehyde, whereas the cis-fused isomer undergoes inefficient photoreduction when irradiated in methanol. rsc.org This divergence highlights how the specific three-dimensional arrangement of the atoms dictates the favored electronic transitions and subsequent chemical transformations. Such structure-reactivity relationships are essential for designing photosensitive probes or materials.
| Compound Isomer | Irradiation Conditions | Observed Reaction | Primary Product |
|---|---|---|---|
| trans-7,7,8,8-tetramethylbicyclo[4.2.0]octan-2-one | Solution | Ring opening | Unsaturated aldehyde |
| cis-7,7,8,8-tetramethylbicyclo[4.2.0]octan-2-one | Methanol | Photoreduction | Corresponding alcohol (inefficient) |
Mechanochemical Studies and Stereoselectivity
The field of mechanochemistry, which studies how mechanical force can induce chemical transformations, has utilized the bicyclo[4.2.0]octane (BCO) scaffold as a model mechanophore. A mechanophore is a force-responsive functional group. These studies provide deep insights into how the stereochemistry of the cyclobutane (B1203170) ring within the BCO system governs its reactivity under mechanical stress. researchgate.net
When incorporated into a polymer chain, the BCO mechanophore can undergo a mechanochemical cycloreversion reaction. The stereoselectivity of this reaction is highly dependent on the initial stereochemistry of the BCO unit. Research has shown that applying force to polymers containing cis-BCO and trans-BCO units leads to different product distributions, demonstrating that the reaction pathway is stereochemically controlled. researchgate.net This relationship is critical for the rational design of stress-responsive materials and self-healing polymers where a specific chemical reaction is desired in response to mechanical failure.
| Mechanophore | Stimulus | Reaction Type | Key Finding |
|---|---|---|---|
| cis-Bicyclo[4.2.0]octane (cis-BCO) | Mechanical Force (in polymer) | Cycloreversion | Stereoselective product distribution influenced by pulling geometry. |
| trans-Bicyclo[4.2.0]octane (trans-BCO) | Mechanical Force (in polymer) | Cycloreversion | Different product distribution compared to cis-BCO, indicating stereochemical control. |
Application in Natural Product Synthesis
The bicyclo[4.2.0]octane ring is a key structural motif in a class of complex pentacyclic natural products known as kingianins, which have shown potential as anti-cancer and anti-diabetic agents. researchgate.netacgpubs.org Synthetic efforts toward kingianins and their analogues inherently involve detailed studies of the reactivity of the bicyclo[4.2.0]octane core. researchgate.net Understanding the structure-reactivity relationships of this system is paramount to achieving the total synthesis of these biologically active molecules. The development of synthetic routes, such as those employing [2+2] ketene cycloaddition, allows for the construction of various bicyclo[4.2.0]octane analogues, enabling the exploration of how structural modifications impact biological activity. researchgate.net This exploration is a form of structure-activity relationship (SAR) study, which is fundamental to medicinal chemistry and drug discovery.
Future Research Directions and Unexplored Avenues in Bicyclo 4.2.0 Octan 5 One Chemistry
Innovation in Asymmetric Synthetic Methodologies for Bicyclo[4.2.0]octan-5-one and its Enantiomers
The development of synthetic routes to enantiomerically pure this compound is a critical frontier. While methods exist for related bicyclic systems, their application and adaptation to the 5-keto isomer remain a significant opportunity. Future work will likely focus on catalytic and stereoselective methods that offer high efficiency and control over the three-dimensional structure.
Promising strategies for exploration include:
Catalytic Enantioselective Cycloadditions : Building on work in related systems, the use of chiral catalysts to mediate the [2+2] cycloaddition between a cyclohexenone precursor and an appropriate ketene (B1206846) equivalent could provide direct access to enantiopure this compound. Research into novel thiourea (B124793) or Lewis acid catalysts could be particularly fruitful. nih.gov
Photochemical Cycloadditions with Chiral Auxiliaries : The highly diastereoselective synthesis of other bicyclo[4.2.0]octanone derivatives has been achieved through the [2+2] photocycloaddition of chiral cyclohexenonecarboxylates. researchgate.net Adapting this approach, where a removable chiral auxiliary directs the stereochemical outcome of the cycloaddition, is a compelling avenue for producing specific enantiomers of this compound.
Kinetic Resolution : For racemic mixtures of this compound, the development of enzymatic or chiral catalyst-mediated kinetic resolution processes could be an efficient way to separate enantiomers. For instance, enzymes that selectively reduce or oxidize one enantiomer over the other, inspired by Baeyer-Villiger monooxygenases, could be engineered. nih.gov
| Synthetic Strategy | Description | Potential for this compound |
| Catalytic Enantioselective Isomerization/[2+2] Cycloaddition | A chiral catalyst, such as a thiourea derivative, generates a chiral allene (B1206475) which then undergoes a diastereoselective cycloaddition. nih.gov | This method could be adapted to construct the bicyclo[4.2.0]octane core with high enantiomeric excess, requiring a suitable acyclic precursor. |
| Diastereoselective Photocycloaddition | A chiral auxiliary attached to a cyclohexenone precursor directs the stereochemical outcome of a light-induced [2+2] cycloaddition with an alkene. researchgate.net | A direct and powerful method to form the bicyclic system where the choice of auxiliary controls which enantiomer is formed. |
| Asymmetric Baeyer-Villiger Oxidation | A chiral catalyst, such as a Zr(salen) complex, mediates the enantioselective oxidation of a racemic bicyclic ketone, potentially resolving the enantiomers. nih.gov | While this would be applied to a precursor, it highlights a method for creating chiral lactones from the bicyclo[4.2.0]octanone core, a valuable synthetic transformation. |
Discovery of Novel Reactivity Patterns and Unconventional Transformations
The inherent ring strain and functionality of this compound suggest a rich and potentially unique reactivity profile. Future research should aim to uncover and harness this reactivity for the synthesis of complex molecular architectures.
Key areas for investigation include:
Lewis Acid-Mediated Rearrangements : Other isomers, such as 5,6-disubstituted bicyclo[4.2.0]octan-2-ones, are known to undergo novel rearrangements when treated with aluminum chloride, leading to the formation of fused tricyclic systems. acs.org A systematic study of how this compound and its derivatives behave under various Lewis acidic conditions could unveil new skeletal transformations.
Regio- and Stereoselective Functionalization : The ketone functionality serves as a handle for a wide array of transformations. Exploring alpha-functionalization via enolate chemistry, reductions, and additions to the carbonyl group with high stereocontrol is essential. Unconventional reactions like cine substitution, observed in related α-chlorobicyclo[4.2.0]octanones, could lead to unexpected and valuable products. acs.org
Ring-Opening and Ring-Expansion Reactions : The strained cyclobutane (B1203170) ring is a prime candidate for controlled ring-opening reactions. Under thermal, photochemical, or transition-metal-catalyzed conditions, this compound could serve as a precursor to functionalized cyclooctene (B146475) derivatives. Conversely, ring expansion of the six-membered ring, potentially via a Tiffeneau-Demjanov-type reaction, could provide access to bicyclo[5.2.0]nonane systems.
Integration of Advanced Computational Modeling for Rational Design and Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the behavior of complex molecules. Applying these methods to this compound can accelerate discovery and provide deep mechanistic insights.
Future computational studies should focus on:
Mechanism and Selectivity Prediction : DFT calculations have been successfully used to elucidate the mechanisms of gold(I)-catalyzed rearrangements to form bicyclo[4.2.0]oct-1-enes and to study the competition between Cope rearrangements and ring-opening reactions in related systems. nih.govacs.org Similar studies on this compound can predict the feasibility and stereochemical outcomes of proposed reactions, guiding experimental design and saving significant laboratory time.
Understanding Reaction Energetics : The Baeyer-Villiger oxidation of bicyclo[4.2.0]octan-7-one has been analyzed using DFT to understand the thermodynamic and kinetic parameters that control regioselectivity. researchgate.net Applying these models to the oxidation of this compound would predict which of the two possible lactones is the favored product.
Torquoselectivity in Electrocyclic Reactions : For derivatives of this compound that can undergo electrocyclic ring-opening, DFT calculations can predict the torquoselectivity (the preferred direction of substituent rotation), which is crucial for controlling stereochemistry in subsequent transformations. chemrxiv.org
| Computational Method | Application in Related Bicyclic Systems | Potential for this compound Chemistry |
| Density Functional Theory (DFT) | Elucidating the mechanism and thermodynamics of a gold(I)-catalyzed formation of bicyclo[4.2.0]oct-1-enes. nih.gov | Predicting transition state energies and reaction pathways for novel transformations, enabling rational design of catalysts and substrates. |
| DFT (M06-2X functional) | Investigating the conrotatory ring opening of substituted bicyclo[4.2.0]octan-1,5-dienes to predict torquoselectivity. chemrxiv.org | Guiding the stereochemical outcome of electrocyclic reactions of functionalized this compound derivatives. |
| Ab Initio and DFT Calculations | Studying the competition between Cope rearrangements and cyclobutene (B1205218) ring-opening reactions in bridged tricyclo[4.2.0.0]octadienes. acs.org | Assessing the feasibility of pericyclic versus other reaction pathways for unsaturated derivatives of this compound. |
Expansion of Applications in Functional Materials and Supramolecular Chemistry
While the primary focus on bicyclic compounds is often in natural product synthesis and medicinal chemistry, their rigid and well-defined three-dimensional structures make them attractive building blocks for materials science.
Unexplored avenues include:
Polymer Synthesis : The bicyclo[4.2.0]octane framework can impart significant thermal stability and desirable dielectric properties to polymers. For example, polymers incorporating both adamantane (B196018) and benzocyclobutene (a bicyclo[4.2.0]octa-1,3,5-triene derivative) have been investigated as low-dielectric materials for microelectronics. mdpi.comresearchgate.net this compound could be a valuable monomer, with the ketone group allowing for polymerization via various mechanisms or for post-polymerization functionalization.
Supramolecular Scaffolds : The defined geometry of the bicyclic core makes it an excellent candidate for constructing complex host-guest systems or self-assembling molecular architectures. The ketone group can be used to introduce hydrogen bond donors/acceptors, metal-coordinating ligands, or other recognition motifs to direct non-covalent interactions.
Liquid Crystals and Organic Electronics : Functionalized derivatives of this compound, particularly those with appended aromatic or conjugated systems, could be explored for applications in liquid crystals or as components in organic electronic materials, where the rigid core can help control molecular packing and electronic communication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
